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Compound of Interest

Compound Name: 4-oxooctanoyl-CoA

Cat. No.: B15599391

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-oxooctanoyl-CoA is an intermediate in fatty acid metabolism, playing a role in various
biochemical pathways. Its accurate identification and quantification are crucial for
understanding metabolic fluxes and the pathology of related metabolic disorders. This
document provides a detailed protocol for the analysis of 4-oxooctanoyl-CoA using Liquid
Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and outlines its predicted
fragmentation pattern. This information is valuable for researchers in metabolomics, drug
discovery, and diagnostics.

Predicted Mass Spectrometry Fragmentation
Pattern

While experimental mass spectra for 4-oxooctanoyl-CoA are not widely available, its
fragmentation pattern can be reliably predicted based on the well-established fragmentation of
similar acyl-CoA molecules. In positive ion mode Electrospray lonization (ESI), acyl-CoAs
typically undergo characteristic fragmentation, including a neutral loss of the 3'-
phosphoadenosine 5'-diphosphate moiety and the formation of a key fragment ion
corresponding to adenosine 3',5'-diphosphate.[1][2][3]
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Based on the structure of 4-oxooctanoyl-CoA (Chemical Formula: C290H4sN7018P3S,
Monoisotopic Mass: 907.1989 Da), the following fragmentation in positive ion mode is

predicted.

Table 1: Predicted m/z of Parent and Major Fragment lons of 4-oxooctanoyl-CoA in Positive
lon ESI-MS/MS

Description Predicted m/z
[M+H]* (Parent lon) 908.1989
[M-507+H]* (Neutral loss of 3'-phospho-ADP) 401.1989
Adenosine 3',5'-diphosphate fragment 428.0365

In negative ion mode, fragmentation of analogous molecules like 3-oxooctanoyl-CoA has been
observed to yield fragments corresponding to the phosphate group (POs~), deprotonated 3-
phospho-AMP with water loss, and the deprotonated Coenzyme A.[4]

Table 2: Predicted m/z of Parent and Major Fragment lons of 4-oxooctanoyl-CoA in Negative
lon ESI-MS/MS

Description Predicted m/z
[M-H]~ (Parent lon) 906.1989
[POs]~- 79.9663
[3-phospho-AMP - H20 - H]~ 408.0290
[Coenzyme A - H]~ 766.0500

Experimental Protocol

This protocol is adapted from established methods for the analysis of acyl-CoA compounds by
LC-MS/MS.[5][6][7]

1. Sample Preparation (from cell culture)
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Aspirate culture medium and wash cells with ice-cold phosphate-buffered saline (PBS).
Immediately add 1 mL of ice-cold 10% trichloroacetic acid (TCA) to the culture dish.
Scrape the cells and transfer the cell suspension to a microcentrifuge tube.

Vortex for 30 seconds and centrifuge at 14,000 x g for 10 minutes at 4°C.

The supernatant contains the acyl-CoAs. If necessary, solid-phase extraction (SPE) can be
used for further purification and concentration.

. Liquid Chromatography

Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 um particle size).
Mobile Phase A: 10 mM ammonium acetate in water, pH 7.0.
Mobile Phase B: Acetonitrile.

Gradient:

o 0-2min: 2% B

o 2-15 min: 2-50% B

o 15-15.1 min: 50-95% B

o 15.1-17 min: 95% B

o 17-17.1 min: 95-2% B

o 17.1-20 min: 2% B

Flow Rate: 0.3 mL/min.

Column Temperature: 40°C.

Injection Volume: 5 pL.
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3. Mass Spectrometry (Triple Quadrupole)
 lonization Mode: Electrospray lonization (ESI), positive and negative modes.
e Multiple Reaction Monitoring (MRM) Transitions (Positive Mode):
o Precursor lon (Q1): 908.2 m/z
o Product lons (Q3): 401.2 m/z and 428.0 m/z
 MRM Transitions (Negative Mode):
o Precursor lon (Q1): 906.2 m/z
o Product lons (Q3): 79.9 m/z, 408.0 m/z, and 766.0 m/z
 lon Source Parameters:
o Capillary Voltage: 3.5 kV
o Desolvation Temperature: 350°C
o Desolvation Gas Flow: 800 L/hr
o Cone Gas Flow: 50 L/hr
o Collision Gas: Argon

o Collision Energy: Optimize for each transition (typically 20-40 eV).

Visualizations
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Caption: Predicted fragmentation of 4-oxooctanoyl-CoA in positive ESI.
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Caption: General workflow for LC-MS/MS analysis of acyl-CoAs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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